

Toxicological Profile of N,N-Dimethylbenzamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N,N-Dimethylbenzamide*

Cat. No.: *B166411*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **N,N-Dimethylbenzamide** (CAS No. 611-74-5). The information is compiled from a variety of sources to support risk assessment and safety evaluation in research and drug development settings. This document summarizes key toxicological endpoints, details the experimental methodologies for the cited studies, and provides visualizations of relevant biological pathways and workflows.

Executive Summary

N,N-Dimethylbenzamide is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals and as an insect repellent.^[1] Based on the available data, **N,N-Dimethylbenzamide** is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes skin and serious eye irritation.^{[1][2]} While specific data for some toxicological endpoints are limited for **N,N-Dimethylbenzamide** itself, information from structurally related compounds and standardized testing guidelines provides a basis for its toxicological assessment. The primary metabolic pathway for related N,N-dialkylbenzamides involves N-dealkylation and hydroxylation.

Physicochemical Properties

Property	Value	Reference
Chemical Name	N,N-Dimethylbenzamide	
CAS Number	611-74-5	[1]
Molecular Formula	C ₉ H ₁₁ NO	[1]
Molecular Weight	149.19 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	43-45 °C	
Boiling Point	132-133 °C at 15 mmHg	
Solubility	Soluble in organic solvents; slightly soluble in water. [3]	

Toxicological Data

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring within a short time after administration of a single dose of a substance.

Table 1: Acute Toxicity of **N,N-Dimethylbenzamide**

Test	Species	Route	Value	Classification
LD ₅₀	Mouse	Oral	960 mg/kg	Category 4 (Harmful if swallowed) [1]

Skin and Eye Irritation

Studies on skin and eye irritation are crucial for assessing the local tolerance of a substance upon direct contact.

Table 2: Irritation Potential of **N,N-Dimethylbenzamide**

Test	Species	Results	Classification
Skin Irritation	Rabbit	Causes skin irritation[1][2]	Category 2[1]
Eye Irritation	Rabbit	Causes serious eye irritation[1][2]	Category 2[1]

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect damage to DNA and chromosomes. While specific data for **N,N-Dimethylbenzamide** is limited, results for a related compound are available.

Table 3: Genotoxicity of N-Methylbenzamide (Related Compound)

Test	System	Metabolic Activation	Result
Ames Test	S. typhimurium TA98, TA100, TA1535, TA1537	With and without S9	Negative

Carcinogenicity, Reproductive, and Developmental Toxicity

Currently, there are no specific long-term carcinogenicity, reproductive, or developmental toxicity studies available for **N,N-Dimethylbenzamide** in the public domain. It has not been classified as a carcinogen by major regulatory agencies.[1]

Mechanism of Action and Toxicokinetics

Metabolism

The metabolism of N,N-dialkylbenzamides, such as **N,N-Dimethylbenzamide**, is expected to proceed through two primary pathways: N-dealkylation and aromatic hydroxylation. The initial step is often the oxidative removal of one of the methyl groups from the nitrogen atom, a

process known as N-demethylation, to form the corresponding N-methylbenzamide. This can be followed by further dealkylation to benzamide. Subsequently, these intermediates can undergo hydrolysis to benzoic acid, which is then conjugated, typically with glycine, to form hippuric acid for excretion. Aromatic hydroxylation of the benzene ring can also occur.



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Metabolic pathway of **N,N-Dimethylbenzamide**.

Experimental Protocols

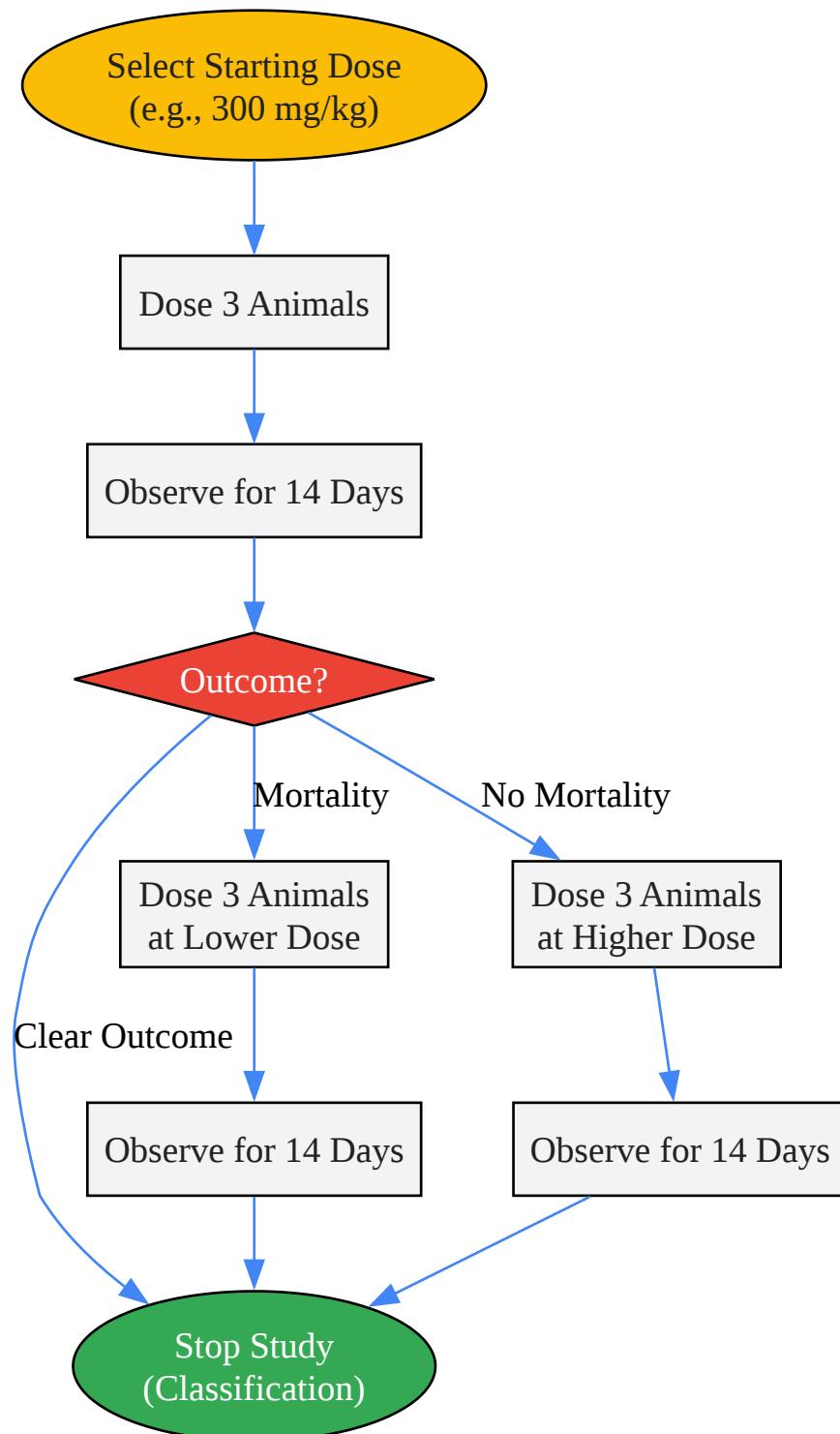
The following sections describe the general methodologies for key toxicological studies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

- **Test Animals:** Typically, young adult female rats are used.
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided *ad libitum*, with a brief fasting period before dosing.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
- **Procedure:** A stepwise procedure is used, with 3 animals per step. The outcome of the first step determines the dose for the next step.

- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.



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Workflow for OECD 423 Acute Toxic Class Method.

Skin Irritation - OECD 404

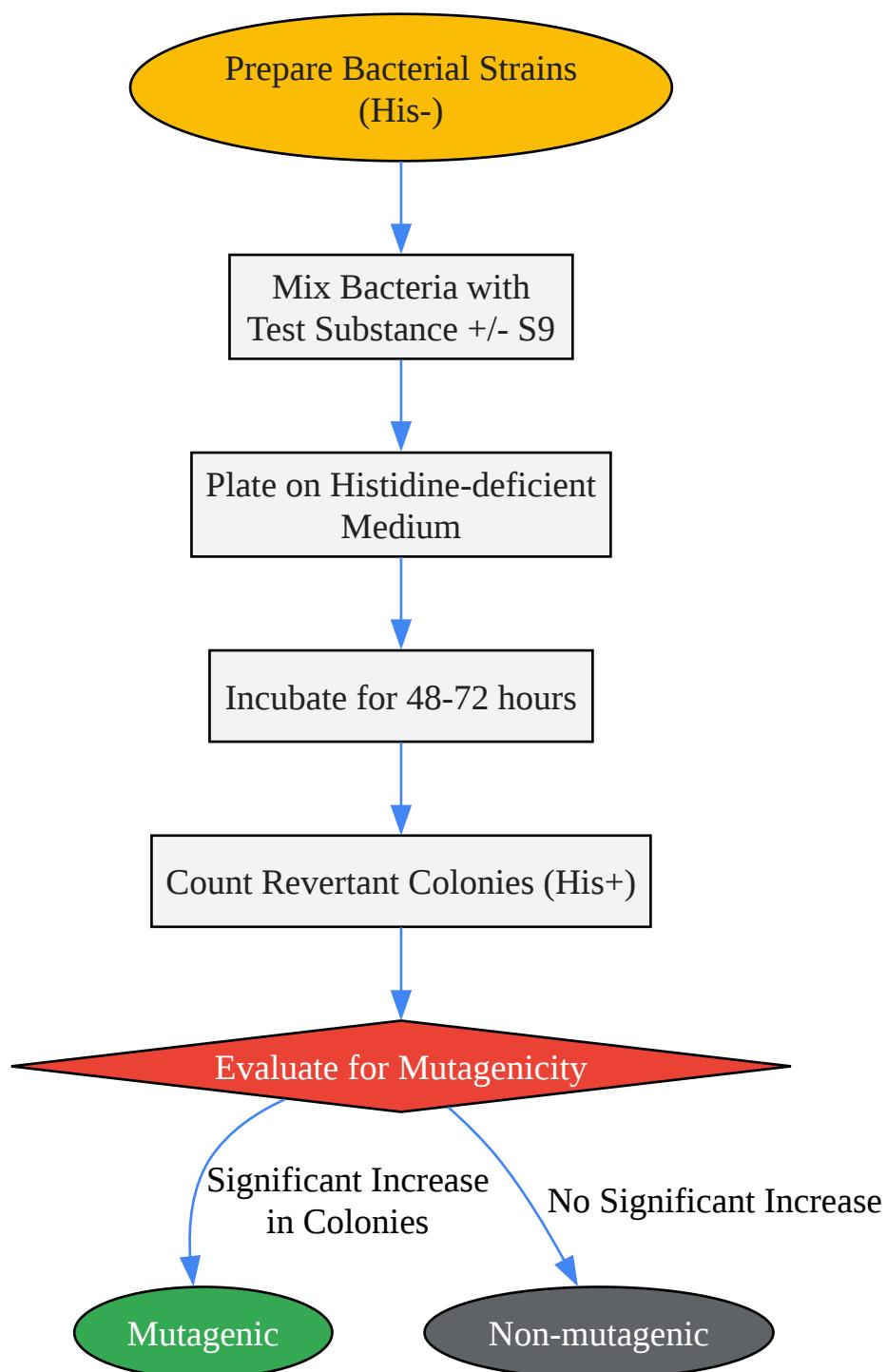
This test assesses the potential of a substance to cause skin irritation.

- Test Animals: Albino rabbits are typically used.
- Procedure: A small area of the animal's skin is shaved. 0.5 g or 0.5 mL of the test substance is applied to the skin under a gauze patch for a 4-hour exposure period.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This *in vitro* assay is used to detect gene mutations.

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.
- Procedure: The bacterial strains are exposed to the test substance at various concentrations. The mixture is plated on a minimal agar medium lacking histidine.
- Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

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